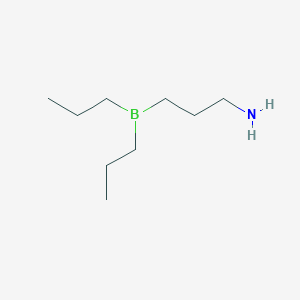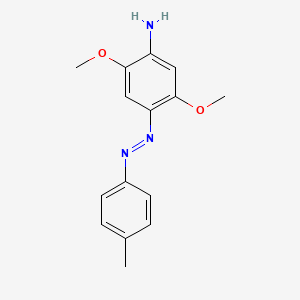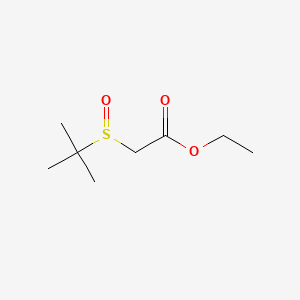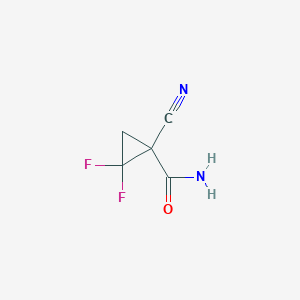
2,3-Dimethyl-4-phenylazoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,3-dimethylazobenzene, also known as o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3. It is a type of azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is widely used as a colorant in various industries, including textiles, cosmetics, and food packaging .
准备方法
Synthetic Routes and Reaction Conditions: 4-Amino-2,3-dimethylazobenzene can be synthesized through the diazotization of 2,3-dimethylaniline followed by coupling with aniline. The reaction typically involves the following steps:
Diazotization: 2,3-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce 4-Amino-2,3-dimethylazobenzene.
Industrial Production Methods: Industrial production of 4-Amino-2,3-dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
化学反应分析
Types of Reactions: 4-Amino-2,3-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-2,3-dimethylazobenzene.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-Amino-2,3-dimethylazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of azo dyes.
Biology: Employed in studies related to carcinogenicity and mutagenicity due to its classification as a potential carcinogen.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized as a colorant in various products, including textiles, cosmetics, and food packaging.
作用机制
The mechanism of action of 4-Amino-2,3-dimethylazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include nucleophilic sites in DNA and proteins .
相似化合物的比较
4-Aminoazobenzene: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Diaminodiphenyl sulfide: Contains amino groups but has a different linkage between aromatic rings.
Disperse Yellow 9: Another azo dye with different substituents on the aromatic rings.
Uniqueness: 4-Amino-2,3-dimethylazobenzene is unique due to the presence of methyl groups on the aromatic rings, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other azo dyes and contributes to its specific applications in various fields .
属性
CAS 编号 |
36576-23-5 |
|---|---|
分子式 |
C14H15N3 |
分子量 |
225.29 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI 键 |
ZYVVPQKFJIHXJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


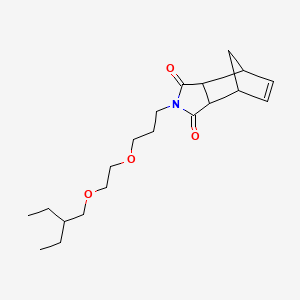
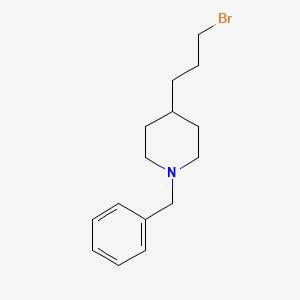
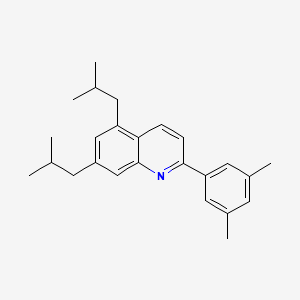
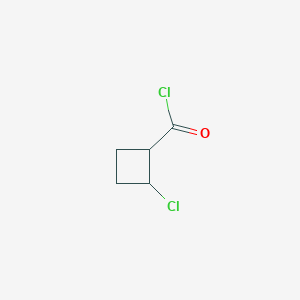

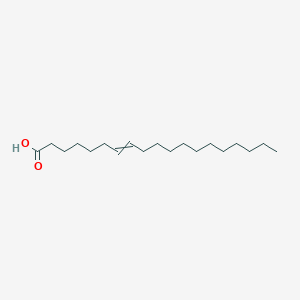
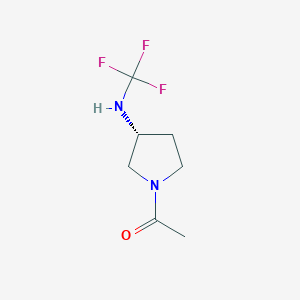
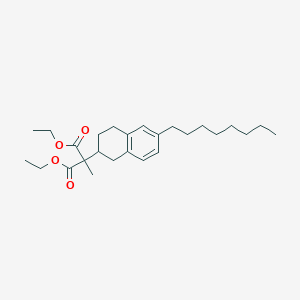
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
